Lipophilicity Advantage of the Ethyl Ester Over the Methyl Ester
The ethyl ester derivative (CAS 1097250-86-6) has a computed LogP of 0.8889 as reported in the ChemScene computational chemistry dataset . In contrast, the methyl ester analog (CAS 1956380-48-5) has a lower molecular weight (187.58 vs. 201.61 g/mol) and, based on the established Hansch π-value contribution of approximately +0.5 log units per additional methylene in an aliphatic ester series, is predicted to have a LogP approximately 0.3–0.5 units lower . This difference, while modest in absolute terms, corresponds to a roughly 2- to 3-fold difference in octanol-water partition coefficient, which can influence the chromatographic retention, solubility, and partitioning behavior of intermediates during multi-step synthesis and purification.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8889 (computed, ChemScene); MW = 201.61 g/mol |
| Comparator Or Baseline | Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5): MW = 187.58 g/mol; LogP estimated ~0.4–0.6 based on methylene π contribution |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 log units; ΔMW = +14.03 g/mol |
| Conditions | Computed physicochemical properties; standard in silico prediction models |
Why This Matters
The higher lipophilicity of the ethyl ester directly affects intermediate solubility, chromatographic retention time, and the partitioning of synthetic intermediates during aqueous workup, making it a preferred choice when downstream reactions require non-aqueous conditions or when silica gel chromatographic behavior must be predictable across a synthetic campaign.
